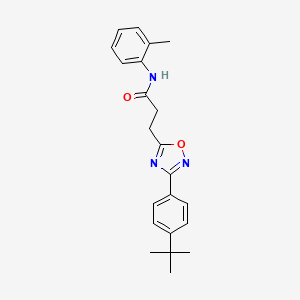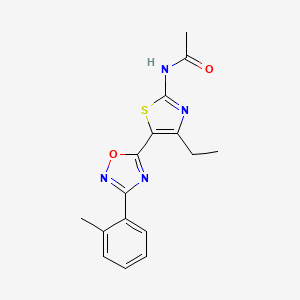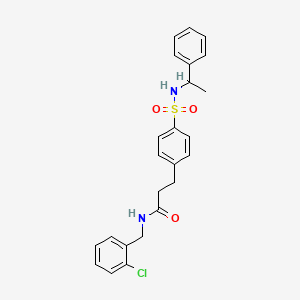
N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide, also known as CBPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a sulfonamide-based compound that exhibits promising pharmacological properties and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells and plays a crucial role in tumor growth and survival. N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is upregulated in inflammatory conditions and is involved in the production of pro-inflammatory mediators. Furthermore, N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been demonstrated to modulate the activity of various neurotransmitter receptors and ion channels in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins. N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been demonstrated to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is its potent pharmacological activity against various diseases, making it a promising candidate for drug development. N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has also been shown to exhibit good pharmacokinetic properties, including high oral bioavailability and good blood-brain barrier penetration. However, one of the limitations of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide. One of the areas of interest is the identification of novel analogs of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide with improved pharmacological properties and efficacy. Another area of research is the investigation of the potential of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide as a combination therapy with other anticancer drugs or anti-inflammatory agents. Furthermore, the neuroprotective effects of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide need to be further explored in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Overall, N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has shown great potential as a therapeutic agent, and further research in this area may lead to the development of novel drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide involves the reaction of 2-chlorobenzylamine with 4-(N-(1-phenylethyl)sulfamoyl)phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with 3-bromo-1-(4-(trifluoromethyl)phenyl)propan-1-one to obtain N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide. The overall yield of the synthesis is around 40%, and the purity of the compound is greater than 98%.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit significant antiproliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has also been demonstrated to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-(2-chlorobenzyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-18(20-7-3-2-4-8-20)27-31(29,30)22-14-11-19(12-15-22)13-16-24(28)26-17-21-9-5-6-10-23(21)25/h2-12,14-15,18,27H,13,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZYOSSOJBCLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


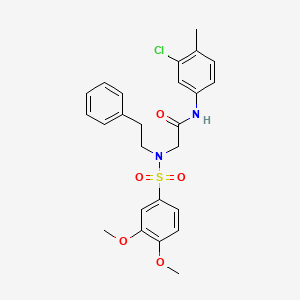
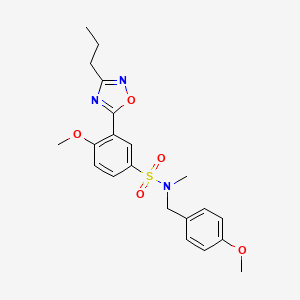
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7687446.png)

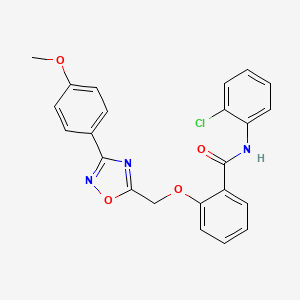


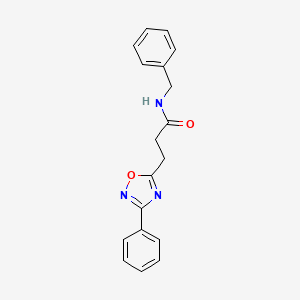
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
